molecular formula C11H12N4S B2565330 N-allyl-N'-(1H-indazol-4-yl)thiourea CAS No. 685109-09-5

N-allyl-N'-(1H-indazol-4-yl)thiourea

Cat. No.: B2565330
CAS No.: 685109-09-5
M. Wt: 232.31
InChI Key: LNHCUHXUEFPOPO-UHFFFAOYSA-N
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Description

“N-allyl-N’-(1H-indazol-4-yl)thiourea” is a chemical compound with the molecular formula C11H12N4S . It belongs to the class of organic compounds known as thioureas .


Molecular Structure Analysis

The molecular structure of “N-allyl-N’-(1H-indazol-4-yl)thiourea” consists of an indazole ring attached to a thiourea group . The molecular weight of the compound is 232.3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Thiourea derivatives have been synthesized through various chemical reactions, including the modified Schotten-Baumann reaction, demonstrating diverse biological activities such as analgesic properties. For instance, 1-allyl-3-(2-chlorobenzoyl) thiourea was synthesized and showed significant analgesic activity in mice, suggesting its potential as an analgesic drug candidate (Shalas, Siswandono, & Rudyanto, 2016).

Pharmacological Applications

  • Thiourea compounds have been evaluated for their potential in treating neurological diseases such as Alzheimer's. Research involving the use of thiourea as a ligand in copper-catalyzed reactions to synthesize benzaldehydes showed promising results for the treatment of Alzheimer's disease due to their antioxidant effects and modulation of enzymes involved in the disease's progression (Costa et al., 2020).

Corrosion Inhibition

  • Allyl thiourea has been studied as a corrosion inhibitor for metals in acidic solutions, demonstrating high efficiency in protecting cold rolled steel in H3PO4 solution. The inhibition effect is attributed to the adsorption of allyl thiourea on the metal surface, which follows the Langmuir adsorption isotherm (Li, Deng, & Fu, 2012).

Future Directions

Indazole-containing compounds, such as “N-allyl-N’-(1H-indazol-4-yl)thiourea”, have potential for further exploration due to their wide range of biological activities . Future research could focus on elucidating the specific mechanisms of action and potential therapeutic applications of these compounds.

Properties

IUPAC Name

1-(1H-indazol-4-yl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-6-12-11(16)14-9-4-3-5-10-8(9)7-13-15-10/h2-5,7H,1,6H2,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHCUHXUEFPOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320465
Record name 1-(1H-indazol-4-yl)-3-prop-2-enylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685109-09-5
Record name 1-(1H-indazol-4-yl)-3-prop-2-enylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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